

Physical and chemical properties of Itraconazole-d3

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An In-depth Technical Guide to the Physical and Chemical Properties of Itraconazole-d3

Itraconazole-d3 is the deuterium-labeled analog of Itraconazole.[1] It serves as a crucial internal standard for the precise quantification of Itraconazole in biological samples and pharmacokinetic studies through mass spectrometry and liquid chromatography techniques.[1] Itraconazole itself is a broad-spectrum triazole antifungal agent used to treat a variety of systemic and superficial fungal infections.[2][3][4] It functions primarily by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[5][6][7] This disruption leads to altered membrane permeability and function, ultimately inhibiting fungal growth.[7] Beyond its antifungal activity, Itraconazole has also been investigated for its antitumor effects, notably through the suppression of signaling pathways like HER2/AKT.[8]

Physical and Chemical Properties

The core physical and chemical characteristics of **Itraconazole-d3** are summarized below. Data for the parent compound, Itraconazole, are included for comparison, as many physical properties are nearly identical.

General and Computed Properties



Property	Value (Itraconazole-d3)	Value (Itraconazole)	Source
Molecular Formula	C35H35D3Cl2N8O4	C35H38Cl2N8O4	[9][10]
Molecular Weight	708.7 g/mol	705.6 g/mol	[9][10]
Exact Mass	707.2581373 Da	704.2393071 Da	[2][9]
CAS Number	1217512-35-0	84625-61-6	[9]
IUPAC Name	4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]pip erazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one	4-[4-[4-[4-[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]pip erazin-1-yl]phenyl]-2-(1-methylpropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one	[9][11]
Appearance	White to almost white powder	White to almost white powder	[3]
XLogP3	5.7	5.7	[2][9]
Hydrogen Bond Donors	0	0	[12]
Hydrogen Bond Acceptors	7	7	[12]
Rotatable Bonds	11	11	[12]
Topological Polar Surface Area	101 Ų	104.18 Ų	[9][12]

Experimental Protocols



The characterization and quantification of Itraconazole and its deuterated analog involve various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination of Itraconazole in pharmaceutical dosage forms and biological fluids.[13][14]

- Objective: To separate, identify, and quantify Itraconazole.
- Sample Preparation:
 - For capsule formulations, the powder from twenty capsules is collected.[13]
 - A weight of powder equivalent to 10 mg of Itraconazole is transferred to a 10 ml volumetric flask with a solvent like ethanol or methanol and sonicated for 30 minutes to dissolve the compound.[13]
 - The solution is filtered to obtain a stock solution (e.g., 1000 μg/ml), which is then further diluted to fall within the linearity range of the instrument.[13]
- Instrumentation & Conditions:
 - \circ Column: A common choice is a C18 column (e.g., Dionex C18, 4.6 mm × 250 mm, 5 μm). [3]
 - Mobile Phase: A mixture of an organic solvent and a buffer is typically used. One example is methanol and pH 7.5 potassium dihydrogen phosphate in a 40:60 ratio, degassed via ultrasonication.[3]
 - Flow Rate: A typical flow rate is 1.5 ml/min.[3]
 - Detection: UV detection is commonly set at a wavelength where Itraconazole shows maximum absorbance, such as 262 nm or 306 nm.[3][13]
- Data Analysis: The retention time for Itraconazole under these conditions is approximately
 5.2 minutes.[3] Quantification is achieved by comparing the peak area of the sample to a



calibration curve generated from standards of known concentrations.[3] **Itraconazole-d3** is used as an internal standard to improve accuracy.[1]

UV-Visible Spectrophotometry

This method provides a simpler and faster alternative for the quantification of Itraconazole in bulk and pharmaceutical forms.[13]

- Objective: To determine the concentration of Itraconazole based on its absorbance of UV light.
- Sample Preparation:
 - A standard stock solution is prepared by dissolving a known weight of Itraconazole in a suitable solvent, such as ethanol or methanol.[3][13]
 - This stock solution is used to prepare a series of dilutions to establish a calibration curve (e.g., in the range of 4-14 μg/ml).[13]
- Analysis:
 - The absorbance spectrum of Itraconazole in the chosen solvent is recorded to determine the wavelength of maximum absorbance (λmax), which is typically 262 nm in ethanol.[3]
 [13]
 - The absorbance of the sample solutions is measured at this λmax.[13]
- Data Analysis: The concentration of Itraconazole in the sample is calculated using the Beer-Lambert law and the calibration curve. The method's accuracy is often confirmed by recovery studies.[3]

Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD)

These techniques are used to characterize the solid-state properties of Itraconazole, such as its crystallinity.

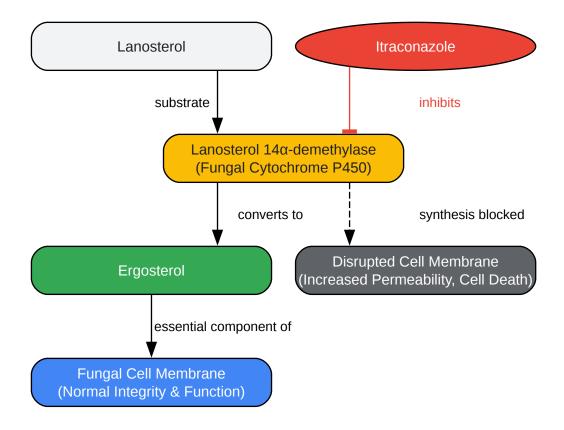


- Objective: To determine if Itraconazole is in a crystalline or amorphous state, which significantly affects its solubility and dissolution rate.[15]
- Methodology:
 - DSC: The sample is heated at a constant rate, and the heat flow to or from the sample is measured. Crystalline materials show a sharp endothermic peak at their melting point, while amorphous forms exhibit a glass transition.
 - XRPD: The sample is irradiated with X-rays, and the diffraction pattern is recorded.
 Crystalline materials produce a characteristic pattern of sharp peaks, whereas amorphous materials produce a broad halo.[15]
- Application: These methods are crucial in the development of solid dispersions of Itraconazole, where the drug is converted to an amorphous form to enhance its poor aqueous solubility.[16]

Signaling Pathways and Workflows Antifungal Mechanism of Action

Itraconazole's primary antifungal activity stems from the disruption of ergosterol synthesis in the fungal cell membrane.[5][6]





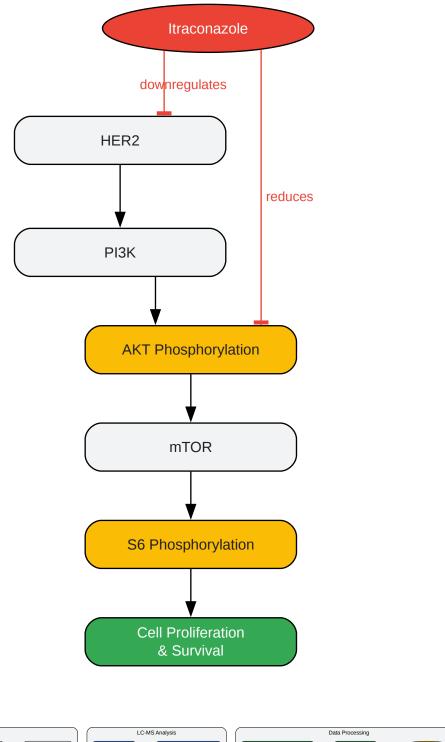
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Caption: Antifungal mechanism of Itraconazole via inhibition of ergosterol synthesis.

Anticancer Signaling Pathway (Esophageal Cancer)

Itraconazole has demonstrated antitumor properties by inhibiting the HER2/AKT signaling pathway.[8]







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